molecular formula C11H10ClN3O2 B2996778 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride CAS No. 2138545-42-1

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride

Cat. No.: B2996778
CAS No.: 2138545-42-1
M. Wt: 251.67
InChI Key: VJZRVAGGDZTGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a benzoic acid moiety linked to a pyrimidine ring via an amino group, and it is often used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Sodium Hydroxide: Used in nucleophilic substitution reactions.

    Hydrochloric Acid: Used to convert the compound to its hydrochloride salt.

    Ethanol: Common solvent for reactions involving this compound.

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is composed of a benzoic acid linked to a pyrimidine ring via an amino group, often used in its hydrochloride salt form to increase its stability and solubility.

Scientific Research Applications

  • Chemistry It serves as a building block in the synthesis of complex molecules. The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. This reaction is generally performed in a solvent like ethanol or dimethylformamide (DMF) using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
  • Biology It is investigated for its potential as a modulator of biological pathways.
  • Medicine It is explored for its anticancer properties, acting as an RXRa antagonist. As an RXRa antagonist, it binds to the RXRa receptor, inhibiting its activity and modulating gene expression pathways involved in cancer cell proliferation.
  • Industry It is utilized in the development of new materials and pharmaceuticals.

Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The amino group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring.
  • Condensation Reactions It can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethanol. Major products formed include aroylhydrazides and substituted benzoic acids.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 and A549.

Cell LineIC50 Value (µM)
HepG221.3 ± 4.1
A54928.3 ± 5.1

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an RXRa antagonist, it binds to the RXRa receptor, inhibiting its activity and thereby modulating gene expression pathways involved in cancer cell proliferation . The compound’s structure allows it to fit into the receptor’s binding site, blocking the receptor’s normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is unique due to its specific combination of a benzoic acid moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as an RXRa antagonist sets it apart from other similar compounds, making it a valuable tool in cancer research .

Biological Activity

4-(Pyrimidin-2-ylamino)benzoic acid hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an RXRα antagonist. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity against cancer and other biological pathways.

Chemical Structure and Synthesis

The compound is characterized by a benzoic acid moiety linked to a pyrimidine ring through an amino group. The synthesis typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions, often using solvents like ethanol or dimethylformamide (DMF) and bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Biological Mechanisms

This compound functions primarily as an RXRα antagonist. This receptor plays a crucial role in regulating gene expression related to cell proliferation and differentiation, making this compound a valuable candidate for cancer therapy. By inhibiting RXRα activity, the compound can modulate pathways involved in tumor growth and progression .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 and A549. The inhibitory concentration (IC50) values for these cell lines are critical indicators of its potency:

Cell Line IC50 Value (µM)
HepG221.3 ± 4.1
A54928.3 ± 5.1

These values indicate that this compound may be more effective than some standard chemotherapeutic agents .

Comparative Studies

In comparative studies with other compounds, it was found that derivatives of this compound often exhibited enhanced biological activity. For instance, modifications to the structure can lead to variations in potency against cancer cell lines, with certain derivatives showing IC50 values comparable to established drugs like doxorubicin .

Case Studies

Several studies have focused on the anticancer efficacy of this compound:

  • Study on RXRα Modulators : A series of derivatives were synthesized and evaluated for their ability to inhibit RXRα. Among them, some showed IC50 values significantly lower than those of existing treatments, highlighting their potential as novel anticancer agents .
  • Molecular Docking Studies : Computational studies have predicted binding affinities of this compound with RXRα, supporting its role as an antagonist. These studies suggest that structural modifications can enhance binding interactions, potentially leading to more effective therapeutic agents .

Properties

IUPAC Name

4-(pyrimidin-2-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.ClH/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11;/h1-7H,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZRVAGGDZTGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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